Fetidine
Description
Historical Context and Initial Scientific Documentation of Fetidine
The historical context of this compound research is linked to the investigation of natural sources for bioactive compounds. While specific details regarding the very first isolation and documentation of this compound are not extensively detailed in the provided search results, the compound is recognized and cataloged in various chemical databases. For instance, PubChem provides a summary for this compound with CID 442233, indicating its formal documentation within chemical information systems nih.gov. The Metabolomics Workbench also lists this compound, providing its systematic name and other identifiers, suggesting its inclusion in metabolomic studies and databases over time metabolomicsworkbench.orgmetabolomicsworkbench.org. Early scientific documentation would have involved the isolation of the compound from its natural source, followed by structural elucidation using various analytical techniques.
Natural Occurrence and Biological Sources of this compound in Research
This compound has been identified in several biological sources, primarily within the plant kingdom and certain invertebrates. Research indicates its presence in species of the Thalictrum genus, which belongs to the Ranunculaceae family mdpi.com. Specifically, Thalictrum foetidum is mentioned as a perspective plant containing pharmacologically active alkaloids, including this compound tsmu.edu.
Interestingly, the term "fetidin" (closely related or potentially synonymous with this compound in some contexts, particularly in earlier literature or different research areas) is also associated with earthworms, specifically Eisenia fetida and Eisenia andrei. These earthworms produce hemolytic proteins in their coelomic fluid, and "fetidin" has been identified among them europeanreview.orgplos.orgcumhuriyet.edu.trresearchgate.netcdnsciencepub.com. These proteins are part of the earthworm's innate immune system and have shown activity against bacteria and even certain viruses by targeting sphingomyelin (B164518) in cell membranes researchgate.netcdnsciencepub.comnih.govnews-medical.net.
This compound's Classification within Natural Product Alkaloid Chemistry
This compound is classified as an alkaloid. Alkaloids are a diverse group of naturally occurring organic compounds that contain basic nitrogen atoms gcwgandhinagar.comnih.govflorajournal.com. They are predominantly found in plants but can also occur in fungi, marine organisms, and animals gcwgandhinagar.comflorajournal.com. Alkaloids are often classified based on their chemical structure, the biological system in which they occur, or their biosynthetic origin gcwgandhinagar.comflorajournal.combritannica.com.
Within the chemical classification, this compound falls under the category of aporphine (B1220529) alkaloids metabolomicsworkbench.orgnaturalproducts.net. Aporphines are a major subclass of benzylisoquinoline alkaloids, characterized by a specific fused-ring system mdpi.com. The structure of this compound, C40H46N2O8, reflects the complex polycyclic nature typical of many alkaloids nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. The presence of a nitrogen atom within a heterocyclic ring is a defining feature of true alkaloids, a category that includes aporphines gcwgandhinagar.comnih.gov.
Here is a table summarizing the classification of this compound:
| Classification Level | Category |
| Superclass | Alkaloids and derivatives |
| Class | Aporphines |
| Subclass | Aporphines |
| Direct Parent | Aromatic heteropolycyclic compounds |
Note: Based on ClassyFire classification data metabolomicsworkbench.org.
Overview of Major Research Avenues and Scholarly Significance of this compound
Research avenues concerning this compound have primarily focused on its isolation from natural sources, structural characterization, and investigation of its biological activities. The scholarly significance of this compound lies in its status as a natural product alkaloid with potential pharmacological relevance, particularly given the diverse biological activities observed in other aporphine alkaloids mdpi.com.
Studies have explored the presence and potential roles of this compound (and the related "fetidin") in the immune responses of earthworms, highlighting its cytolytic and antimicrobial properties europeanreview.orgplos.orgcumhuriyet.edu.trresearchgate.netcdnsciencepub.comnih.govnews-medical.net. This research avenue underscores the significance of natural compounds in innate immunity and their potential as sources for novel antimicrobial agents.
Furthermore, as a member of the aporphine alkaloid family, this compound is of interest in the broader context of natural products chemistry and drug discovery. Aporphine alkaloids are known for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties mdpi.com. While specific detailed research findings on the pharmacological activities of this compound itself are not extensively provided in the immediate search results, its classification within this active group suggests potential areas of investigation. The documentation of this compound in databases like PubChem and Metabolomics Workbench facilitates further research by providing a standardized reference and access to available data nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org.
The scholarly significance also extends to the chemical synthesis and modification of natural alkaloids, aiming to develop new therapeutic agents florajournal.com. Understanding the structure and properties of compounds like this compound contributes to this effort.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7072-86-8 |
|---|---|
Molecular Formula |
C40H46N2O8 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1 |
InChI Key |
IBHSRCBKJMEBQB-VMPREFPWSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Origin of Product |
United States |
Isolation, Extraction, and Purification Methodologies for Fetidine
Advanced Chromatographic Techniques in Fetidine Isolation Research
Chromatographic techniques are indispensable in the isolation and purification of natural products like this compound, providing the resolution needed to separate closely related compounds present in complex extracts. While specific detailed protocols solely for the isolation of this compound using every advanced technique listed are not extensively documented in the provided search results, the general application of these methods to alkaloids and natural products, including those from Thalictrum species where this compound is found, is well-established.
Research on alkaloids from Thalictrum species, which are known sources of this compound, commonly employs chromatographic methods for separation and purification clockss.orgidtdna.com. The isolation of this compound thieme-connect.com and other alkaloids has been described using ion-exchange and chromatographic methods scribd.com.
High-Performance Liquid Chromatography (HPLC) Application and Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation and purification of natural compounds, including alkaloids. Its high resolving power makes it suitable for separating complex mixtures obtained from plant extracts. HPLC can be performed in various modes, such as reversed-phase or normal-phase, depending on the polarity of the target compound and the matrix.
While a specific HPLC protocol optimized for this compound (alkaloid) was not detailed in the search results, HPLC is routinely used for the purification of various natural products and peptides, with parameters like column type, mobile phase composition, flow rate, and detection wavelength being optimized for specific separations oup.comufrj.br. For instance, reversed-phase HPLC on a C18 column with a gradient elution system of trifluoroacetic acid and acetonitrile (B52724) has been used in the purification of peptides oup.comresearchgate.net. The elution pattern is typically monitored using UV detection at a suitable wavelength oup.comresearchgate.net. The optimization of HPLC parameters is crucial to achieve adequate separation and purity of the target analyte.
Countercurrent Chromatography (CCC) for this compound Enrichment
Countercurrent Chromatography (CCC), including techniques like High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid partition chromatography method that does not use a solid support matrix researchgate.netyoutube.com. This support-free nature minimizes irreversible adsorption of the sample onto a stationary phase, leading to high sample recovery and suitability for separating polar compounds researchgate.netyoutube.com.
CCC has proven effective for the preparative scale isolation of natural compounds from various plant sources mdpi.com. While no specific application of CCC for the isolation or enrichment of this compound (alkaloid) was found in the provided results, CCC is a recognized technique for the separation and purification of alkaloids from medicinal herbs youtube.com. The technique relies on the differential partitioning of analytes between two immiscible liquid phases, with the optimization of the biphasic solvent system being critical for successful separation mdpi.comresearchgate.net.
Preparative Thin-Layer Chromatography (TLC) in Initial Separation Protocols
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used in the initial stages of natural product isolation for preliminary separation, fractionation, and monitoring purification progress mdpi.com. Preparative TLC allows for the separation of larger quantities of compounds compared to analytical TLC.
TLC has been used in the analysis of compounds from earthworm coelomic fluid, including the determination of carbohydrates dergipark.org.tr. While the direct application of preparative TLC specifically for the initial separation of this compound (alkaloid) was not detailed, TLC mobility has been used to compare this compound derivatives rsc.org. In the context of alkaloid isolation, TLC is commonly employed to monitor fractions obtained from other chromatographic techniques or initial crude extracts to identify fractions containing the target alkaloid before further purification. Separation on silica (B1680970) gel plates with appropriate solvent systems is typical for TLC of natural products nih.gov.
Spectroscopic and Spectrometric Approaches for this compound Purity Assessment
Spectroscopic and spectrometric techniques are essential for the characterization and purity assessment of isolated compounds like this compound. These methods provide detailed information about the compound's structure and can detect the presence of impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of compounds that absorb light in the UV-Vis region of the spectrum contractpharma.comthermofisher.com. Many natural products, including alkaloids, exhibit characteristic UV-Vis absorption spectra due to the presence of chromophores (functional groups that absorb UV or visible light) within their structure.
UV-Vis spectroscopy can be used to quantify the concentration of a purified compound by measuring its absorbance at a specific wavelength (λmax) and using the Beer-Lambert Law, provided the molar absorptivity is known contractpharma.comthermofisher.com. It can also be used to assess purity by examining the shape and position of the absorption peaks; impurities can alter the spectrum. UV detection is commonly coupled with HPLC for monitoring the elution of compounds oup.comresearchgate.netnih.gov. While specific UV-Vis data for this compound (alkaloid) purity quantification was not found, UV-Vis spectroscopy is a standard tool for the analysis and purity assessment of pharmaceutical compounds and natural products researchgate.netijrpc.com.
Mass Spectrometry (MS) in Purity Profiling and Contaminant Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound nih.gov. MS is invaluable for confirming the identity of a purified compound and for detecting and identifying impurities or contaminants nih.gov.
MS is frequently coupled with chromatographic techniques like HPLC (HPLC-MS) to provide both separation and mass analysis, allowing for the detection of compounds that may not have a strong UV-Vis chromophore or co-elute with the target compound nih.govnih.gov. The molecular ion peak in the mass spectrum provides the molecular weight of the compound, while fragmentation patterns can offer structural information. High-resolution MS can provide accurate mass measurements, which are crucial for determining the elemental composition and differentiating between compounds with similar nominal masses. MS has been used in the purity assessment of natural compounds, including in studies related to this compound mdpi.com. MALDI-TOF MS has been used to determine the molecular mass of purified peptides oup.comresearchgate.net. The ability of MS to detect trace components makes it a sensitive tool for purity profiling and identifying potential contaminants in isolated natural products.
Optimization of Extraction Protocols for Enhanced this compound Yields
Optimizing extraction protocols is a critical step in maximizing the yield of target compounds from natural sources. For alkaloids like this compound, this involves carefully considering and adjusting various parameters that influence the efficiency of the extraction process. Key factors include the choice of solvent, extraction time, temperature, and the ratio of solvent to plant material. sinobiological.comwikipedia.org Research on alkaloid extraction, including that related to this compound, has indicated that achieving optimal yields can be challenging, with some studies noting low yields for this compound extraction. cube-biotech.com
Modern Techniques for Recombinant Protein Purification (e.g., His-tagged Fetidin)
In addition to isolation from natural sources, this compound, particularly in the context of research or potential therapeutic applications, may be produced through recombinant DNA technology. When this compound is expressed as a recombinant protein, modern techniques, particularly affinity chromatography utilizing affinity tags, are widely employed for purification. A common and highly effective method is the use of a polyhistidine tag (His-tag).
The His-tag typically consists of six or more consecutive histidine residues engineered into the recombinant protein sequence, usually at the N- or C-terminus. This tag has a high affinity for divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin or other solid support. Immobilized Metal Affinity Chromatography (IMAC) is the primary technique used for His-tagged protein purification.
The purification process involves loading the crude protein lysate onto an IMAC column or support. The His-tagged protein binds specifically to the immobilized metal ions, while most other cellular proteins pass through. The bound His-tagged protein is then eluted by introducing a buffer containing a high concentration of imidazole, which competes with the histidine residues for binding to the metal ions. This method allows for significant enrichment and high purity of the target protein in relatively few steps.
Modern advancements in this area include the use of magnetic nanospheres functionalized with metal-chelating ligands, such as Ni-nitrilotriacetic acid (Ni-NTA), for the purification of His-tagged proteins. One study reported the synthesis and application of C@Fe₃O₄/NTA-Ni magnetic nanospheres for the purification of recombinant histidine-tagged fetidin from Escherichia coli lysates. These magnetic nanospheres, approximately 400 nm in diameter, demonstrated excellent magnetic response and dispersity, facilitating the separation process. The study showed that 10 mg of C@Fe₃O₄/NTA-Ni nanospheres could purify up to 2.103 mg of high-purity 6×His-tagged fetidin from 10 ml of crude lysate. This highlights the potential of magnetic separation techniques as an efficient modern approach for recombinant protein purification, including His-tagged Fetidin.
Structural Elucidation and Stereochemical Characterization Research of Fetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a fundamental tool in organic chemistry for determining the connectivity and relative stereochemistry of atoms within a molecule. wikipedia.org For complex molecules like fetidine, both one-dimensional and two-dimensional NMR techniques are essential.
One-Dimensional NMR (¹H, ¹³C) Data Analysis for this compound
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present in the molecule, their chemical environments, and their multiplicity, which can indicate the number of neighboring hydrogens. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps in assigning protons to specific parts of the molecule, such as aromatic rings, methoxy (B1213986) groups, N-methyl groups, and aliphatic protons. clockss.org ¹³C NMR data confirms the presence of different carbon types (e.g., quaternary, methine, methylene, methyl) and provides information about their electronic environment.
While specific detailed ¹H and ¹³C NMR data for this compound were not extensively found in the immediate search results, studies on similar aporphine-benzylisoquinoline dimeric alkaloids highlight the importance of these techniques. For instance, analysis of ¹H NMR spectra of related compounds allowed for the assignment of aromatic and O-methyl protons, crucial for confirming the oxygenation pattern. clockss.org
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments provide more detailed information about the connectivity and spatial arrangement of atoms.
COSY (Correlation Spectroscopy): Reveals couplings between protons on adjacent carbon atoms, helping to establish proton spin networks and connectivity within fragments of the molecule.
HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals based on known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, allowing for the connection of different structural fragments and the assignment of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are spatially close to each other, regardless of the number of bonds between them. This is particularly useful for determining relative stereochemistry and conformation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern. nih.gov For this compound, mass spectrometry has been used to confirm its molecular formula. chemistry-chemists.com The molecular formula of this compound is C40H46N2O8, with an exact mass of 682.325416. metabolomicsworkbench.orgmetabolomicsworkbench.org
Fragmentation analysis in mass spectrometry can provide clues about the substructures present in the molecule. When subjected to electron ionization or other ionization techniques, this compound breaks down into characteristic fragments. The masses of these fragments and their relative abundances can be matched against known fragmentation patterns of similar compounds or used to deduce the presence of specific functional groups and linkages. For instance, mass spectrometry of revolutopine, a this compound-type alkaloid, showed characteristic fragment peaks that supported its proposed aporphine-benzylisoquinoline structure. clockss.org
X-ray Crystallography for Absolute Stereochemistry Determination of this compound
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that a suitable crystal can be obtained. wikipedia.orgyale.edumigrationletters.cominstruct-eric.org This method involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. wikipedia.org
While direct information about the X-ray crystal structure of this compound was not prominently found in the search results, X-ray crystallography has been successfully applied to determine the structures and absolute stereochemistry of other dimeric aporphine (B1220529) alkaloids. researchgate.netfrontiersin.org For example, single crystal X-ray diffraction analysis has been used to confirm the structures of dimeric aporphine alkaloids isolated from Trivalvaria costata. researchgate.net The application of X-ray crystallography to this compound would provide unambiguous confirmation of its structure and, importantly, its absolute stereochemistry, which cannot always be definitively determined by NMR alone, especially for flexible molecules or at certain stereocenters. chemistry-chemists.com
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Insights
Optical rotation and Circular Dichroism (CD) spectroscopy are techniques that provide information about the stereochemistry of chiral molecules. Optical rotation measures the rotation of plane-polarized light as it passes through a chiral substance. reed.edumgcub.ac.in CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule in its absorption bands. reed.eduwikipedia.orgunivr.it
For optically active compounds like this compound, the sign and magnitude of optical rotation are characteristic properties that can be used to distinguish between enantiomers. CD spectroscopy provides more detailed information about the electronic transitions of the chiral molecule and how they are affected by its three-dimensional structure and stereochemistry. reed.eduwikipedia.org The CD spectrum can exhibit Cotton effects (characteristic shapes in the region of absorption bands) that are indicative of the absolute configuration of chiral centers and the conformation of the molecule. mgcub.ac.in
Studies on related aporphine alkaloids have utilized optical rotation and CD spectroscopy to assign absolute configurations. chemistry-chemists.comresearchgate.net For instance, the absolute configuration of S-(+)-isoboldine was assigned based on ORD (Optical Rotatory Dispersion, a related technique to CD) and CD studies. chemistry-chemists.com The CD spectrum of revolutopine, a this compound-type alkaloid, was used to determine its configuration. clockss.org Applying these techniques to this compound would provide valuable chiroptical data to support and complement the stereochemical assignments made by other methods.
Computational Chemistry Approaches in this compound Structural Confirmation
Computational chemistry plays an increasingly important role in structural elucidation and stereochemical characterization, particularly for complex molecules where experimental data may be challenging to interpret fully. kit.edusailife.comsoci.orgwikipedia.org Computational methods can be used to:
Predict NMR chemical shifts and coupling constants for proposed structures and compare them with experimental data to validate structural assignments.
Perform conformational analysis to identify the most stable conformers of the molecule, which is important for interpreting spectroscopic data, especially NOESY.
Calculate optical rotation and CD spectra for different stereoisomers to aid in the assignment of absolute configuration by comparing calculated spectra with experimental ones. mertenlab.de
Model interactions and potential energy surfaces to understand the flexibility and dynamics of the molecule.
While specific computational studies focused solely on this compound were not detailed in the search results, computational chemistry approaches are widely used in the study of alkaloids and other complex natural products to support experimental findings and gain deeper insights into molecular structure and properties. acs.orgnih.gov For example, computational methods have been used to study the interactions of related proteins with sphingomyelin (B164518), which is relevant to the biological activity of some lysenin-related proteins, including fetidin. researchgate.net Applying these computational tools to this compound would enhance the confidence in the structural and stereochemical assignments derived from spectroscopic and diffraction data.
Total Synthesis and Synthetic Analogue Development of Fetidine
Strategic Approaches to the Total Synthesis of Fetidine
Total synthesis strategies for complex molecules typically involve a carefully planned sequence of reactions to construct the target structure from simpler starting materials. For this compound, this involves assembling the aporphine (B1220529) and benzylisoquinoline units and forming the ether linkage that connects them. researchgate.netresearchgate.net
Retrosynthetic Analysis and Key Disconnections in this compound Synthesis
Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule. It involves working backward from the target molecule to identify simpler precursor molecules through a series of "disconnections." chemistry.coach These disconnections represent hypothetical bond cleavages that simplify the molecular structure. For this compound, key disconnections would likely involve the ether linkage connecting the two halves of the dimer and potentially bonds within the aporphine and benzylisoquinoline ring systems. researchgate.netresearchgate.net Identifying these key disconnections helps in devising convergent or linear synthetic routes using known chemical transformations.
Stereocontrolled Synthetic Routes Towards this compound
The stereochemistry of this compound, with its multiple chiral centers and axial chirality arising from the biaryl linkage, necessitates the development of stereocontrolled synthetic routes. researchgate.net Stereoselective reactions, such as asymmetric catalysis or the use of chiral auxiliaries, are employed to control the absolute and relative configurations of the newly formed stereocenters during the synthesis. rsc.orgnih.gov Achieving high levels of stereocontrol is paramount to the successful synthesis of the desired this compound stereoisomer and avoiding the formation of unwanted diastereomers or enantiomers.
Protecting Group Strategies in Complex Molecule Synthesis Relevant to this compound
In the synthesis of complex molecules like this compound, which contain multiple reactive functional groups (e.g., hydroxyl groups, amines, aromatic rings), protecting group strategies are essential. chemistry.coachjocpr.comresearchgate.netpressbooks.pub Protecting groups are temporarily introduced to mask specific functional groups, preventing them from reacting under conditions required for transformations elsewhere in the molecule. chemistry.coachpressbooks.puborganic-chemistry.orgwikipedia.org The choice of protecting groups depends on their compatibility with the reaction conditions and the ease with which they can be selectively introduced and removed without affecting other parts of the molecule. jocpr.comresearchgate.netpressbooks.puborganic-chemistry.orgutsouthwestern.edu Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed to allow for selective deprotection and functionalization steps. jocpr.comorganic-chemistry.orgwikipedia.orgsigmaaldrich.com
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships and potentially identify compounds with improved properties or novel activities. slideshare.net
Semi-Synthetic Modifications of Natural this compound Scaffolds
Semi-synthetic approaches involve using naturally occurring this compound as a starting material and performing chemical modifications to alter its structure. nih.govacs.orgeupati.eu This can include modifications to the hydroxyl groups, amine functionalities, or the aromatic rings. amu.edu.az Semi-synthetic modifications can be more efficient than total synthesis for generating a series of analogues, particularly when the natural product is available in sufficient quantities. eupati.eu Examples of semi-synthetic modifications could involve alkylation, acylation, or glycosylation of the existing functional groups on the this compound scaffold.
Design Principles for Novel this compound Analogues
The design of novel this compound analogues involves rational design principles based on the known structure of this compound and insights gained from structure-activity relationship studies (if available). slideshare.net Design strategies can include bioisosteric replacements, where functional groups are replaced with others having similar physicochemical properties to modulate activity or improve pharmacokinetic properties. slideshare.net Other principles include altering the rigidity or flexibility of the molecule, modifying the lipophilicity, or introducing new functional groups to interact with biological targets differently. slideshare.net Computational methods and molecular modeling can aid in the design process by predicting the potential interactions of designed analogues with target macromolecules.
Mechanistic Studies of Key Synthetic Transformations
Based on the available search results, specific details regarding the mechanistic studies of key synthetic transformations involved in the total synthesis of this compound are not available. General mechanistic studies in organic synthesis aim to understand the step-by-step process of a reaction, including transition states, intermediates, and the role of catalysts or reagents, to optimize yields and selectivity nih.gov. While such studies are crucial in the total synthesis of complex molecules, specific findings related to this compound's synthesis mechanisms were not found.
Catalyst Development and Optimization in this compound Synthesis
Specific information concerning catalyst development and optimization efforts directly related to the total synthesis of this compound was not found in the provided search results. Catalyst development and optimization are vital aspects of organic synthesis, focusing on improving reaction efficiency, selectivity, and sustainability metabolomicsworkbench.org. This often involves exploring different catalyst types (e.g., transition metal catalysts, organocatalysts), ligands, additives, and reaction conditions to achieve desired outcomes. While general principles of catalyst optimization apply to the synthesis of various complex molecules, specific data or findings on catalysts developed or optimized for this compound synthesis were not available.
Biosynthesis and Biogenetic Pathway Investigations of Fetidine
Precursor Incorporation Studies in Fetidine Biosynthesis
Precursor incorporation studies are a fundamental approach to understanding biosynthetic pathways. By feeding isotopically labeled potential precursor molecules to the organism and analyzing the labeling pattern in the final product (this compound), researchers can infer which molecules are incorporated into the structure and at which positions. While specific detailed precursor incorporation studies directly on this compound biosynthesis were not extensively found in the search results, research on other alkaloid biosynthesis, particularly benzylisoquinoline alkaloids (BIAs) from plants like Stephania, provides relevant context. researchgate.netresearchgate.netrsc.orgresearchgate.net
Studies on the biosynthesis of other alkaloids have demonstrated the effective use of labeled precursors such as acetate (B1210297) and propionate (B1217596) to trace the origin of carbon atoms in the final alkaloid structure. researchgate.net For bisbenzylisoquinoline alkaloids, precursors are typically derived from tyrosine. rsc.org The pathway to BIAs, which are structural relatives and likely precursors to bisbenzylisoquinoline alkaloids like this compound, involves intermediates like norcoclaurine. researchgate.netresearchgate.net Precursor feeding experiments have been crucial in mapping the early steps of BIA biosynthesis. nih.gov
Enzymatic Mechanisms in Alkaloid Biogenesis Relevant to this compound
Alkaloid biosynthesis involves a series of enzymatic transformations. rsc.orgbeilstein-journals.org For benzylisoquinoline alkaloids, key enzymatic steps include the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form norcoclaurine, catalyzed by norcoclaurine synthase (NCS). Subsequent modifications involve enzymes such as O-methyltransferases (OMTs) and N-methyltransferases (NMTs) that add methyl groups, and cytochrome P450 enzymes (CYP450s) that catalyze various oxidation reactions, including phenol (B47542) coupling which is crucial for forming the bisbenzylisoquinoline structure. researchgate.netrsc.orgresearchgate.net
While specific enzymes directly involved in the late-stage biosynthesis of this compound were not detailed in the search results, the general enzymatic machinery for BIA biosynthesis is highly relevant. Enzymes like norcoclaurine synthase (NCS), coclaurine (B195748) N-methyltransferase (CNMT), and 6-O-methyltransferase (6OMT) have been identified and studied in Stephania species known to produce BIAs. researchgate.netresearchgate.net These enzymes catalyze crucial steps in the pathway leading to the benzylisoquinoline core, from which bisbenzylisoquinoline alkaloids like this compound are derived through dimerization and further modifications, likely involving oxidative coupling reactions catalyzed by enzymes such as CYP450s. researchgate.netresearchgate.net
Enzymatic mechanisms in natural product biosynthesis often involve complex catalytic processes. beilstein-journals.org For instance, studies on other biosynthetic pathways have highlighted the roles of enzymes like GTP cyclohydrolase I in pteridine (B1203161) biosynthesis or FAD-dependent oxidases in indole (B1671886) alkaloid biosynthesis, illustrating the diversity of enzymatic reactions involved in alkaloid production. nih.govmicrobialcell.comnih.gov
Genetic and Molecular Biology Approaches to this compound Pathway Elucidation
Genetic and molecular biology approaches are essential for identifying the genes encoding the enzymes involved in biosynthetic pathways and understanding their regulation. rsc.orgum.edu.mtcornell.edued.ac.uk Transcriptome analysis of alkaloid-producing plants like Stephania tetrandra allows for the identification of candidate genes involved in the biosynthesis of secondary metabolites, including BIAs. researchgate.netfrontiersin.org By comparing gene expression profiles in different tissues or developmental stages, researchers can pinpoint genes that are highly expressed in tissues where the alkaloid is synthesized. researchgate.net
Techniques such as PCR amplification and sequencing are used to isolate and characterize the identified candidate genes. plos.orggoogle.com Functional characterization of these genes, often through heterologous expression in model organisms like yeast or E. coli, helps to confirm their enzymatic activity and their specific role in the biosynthetic pathway. nih.govresearchgate.netbeilstein-journals.org Genome sequencing of alkaloid-producing organisms can also reveal gene clusters, where genes involved in a specific pathway are physically located together on the chromosome, facilitating their identification and study. rsc.org
Studies on Stephania tetrandra have utilized transcriptome analysis to identify genes potentially involved in BIA biosynthesis, providing a foundation for further research into the specific pathway leading to this compound. frontiersin.org
Regulation of Biosynthetic Gene Expression in this compound-Producing Organisms
The expression of genes involved in secondary metabolite biosynthesis, including alkaloids, is tightly regulated in plants. This regulation can occur at multiple levels, including transcription, translation, and post-translational modification of enzymes. nih.govscienceopen.complos.org Environmental factors, developmental cues, and signaling molecules can all influence the expression of biosynthetic genes.
While specific details on the regulation of this compound biosynthetic genes were not found, research on the regulation of other alkaloid pathways provides insights. For example, studies have investigated the regulation of gene expression in response to environmental challenges in organisms producing antimicrobial peptides like fetidin (note: this refers to a different compound with a similar name found in earthworms, not the plant alkaloid this compound). plos.orgscience.govresearchgate.netresearchgate.net This suggests that environmental factors could also play a role in regulating the biosynthesis of plant alkaloids.
Regulation of gene expression in biosynthetic pathways can involve transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes, either activating or repressing their transcription. nih.govbhu.ac.in Understanding these regulatory mechanisms is crucial for potential metabolic engineering efforts to increase the yield of desired alkaloids. jmb.or.kr
Comparative Biosynthetic Analyses Across Related Species
Comparing the biosynthetic pathways of alkaloids in related species can provide valuable insights into the evolution of these pathways and the diversification of alkaloid structures. nih.govnih.gov By comparing the genes and enzymes involved in alkaloid biosynthesis in different Stephania species or other plants that produce bisbenzylisoquinoline alkaloids, researchers can identify conserved steps and enzymes, as well as species-specific variations that lead to the production of different alkaloid profiles. researchgate.net
Comparative genomic and transcriptomic studies can help identify orthologous genes involved in alkaloid biosynthesis across different species. nih.gov Analyzing the differences in gene sequences, gene expression patterns, and enzyme activities can shed light on how evolutionary processes have shaped the diversity of alkaloid structures observed in nature. nih.gov For instance, comparative studies on different Stephania species have contributed to understanding the variations in BIA production. researchgate.net
Such comparative analyses are important for understanding the full scope of bisbenzylisoquinoline alkaloid biosynthesis and how the pathway leading to this compound specifically evolved within Stephania tetrandra.
Molecular and Cellular Mechanism of Action Research of Fetidine in Vitro/preclinical Focus
Receptor Binding Studies and Ligand-Target Interactions of Fetidine
Affinity and Selectivity Profiling in Receptor Assays
Currently, publicly available scientific literature lacks specific data from receptor binding assays for the compound this compound. Therefore, detailed information regarding its affinity (the strength of its binding to a receptor) and selectivity (its preference for one receptor subtype over others) is not established. Pharmacological research typically employs radioligand binding assays to determine these parameters for a novel compound. In such assays, a radiolabeled compound known to bind to a specific receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand indicates its affinity for that receptor. By testing a compound against a panel of different receptors, its selectivity profile can be determined. Without such studies, the specific receptor targets of this compound and its potential therapeutic applications or off-target effects remain unknown. The discovery and characterization of selective ligands for receptor subtypes is a crucial step in drug development.
Allosteric Modulation Investigations by this compound
There is currently no available research investigating the potential allosteric modulatory effects of this compound. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the effect of the endogenous ligand. nih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor activity compared to direct agonists or antagonists. nih.gov Investigating whether this compound acts as a positive or negative allosteric modulator on any given receptor would require specific experimental designs, such as functional assays that measure receptor activity in the presence of both the endogenous ligand and this compound.
Enzymatic Inhibition and Activation Kinetics by this compound
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition
Specific studies determining the inhibition constants (Ki) and the mechanism of enzymatic inhibition for this compound are not present in the current body of scientific literature. The Ki value is a measure of the potency of an inhibitor; a lower Ki indicates a stronger inhibition. Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into how the compound interacts with the enzyme and its substrate. This information is fundamental to understanding the compound's biochemical effects and its potential as a therapeutic agent targeting specific enzymatic pathways.
Enzyme-Fetidine Complex Formation Studies
There is no published research on the formation of enzyme-fetidine complexes. Such studies, often employing techniques like X-ray crystallography or cryo-electron microscopy, are essential for visualizing the precise interactions between an inhibitor and its target enzyme at the molecular level. This structural information can elucidate the mechanism of action and guide the rational design of more potent and selective inhibitors.
Ion Channel Modulation and Electrophysiological Assessments (In Vitro)
In vitro electrophysiological studies to assess the modulation of ion channels by this compound have not been reported. Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects. Techniques such as patch-clamp electrophysiology are used to directly measure the flow of ions through channels in cell membranes and to determine how a compound affects channel activity (e.g., by blocking the channel pore or altering its gating kinetics). The absence of such data means that the effects of this compound on ion channel function are currently unknown.
No Publicly Available Research Data on the Molecular and Cellular Mechanisms of this compound
Following a comprehensive search of scientific literature and chemical databases, no research studies or data were found concerning the molecular and cellular mechanism of action for the chemical compound “this compound.”
While a compound named this compound is indexed in chemical databases such as PubChem nih.gov, there is no associated publicly available research on its biological activities. Specifically, there are no preclinical or in vitro studies detailing its effects on intracellular signaling pathways or its impact on cell cytotoxicity and proliferation as requested.
Consequently, it is not possible to provide information on the following topics for this compound:
Intracellular Signaling Pathway Perturbations: No data exists on this compound's potential to modulate kinase activity, regulate transcription factors, or interact with second messenger systems.
Cytotoxicity and Cell Proliferation: There are no studies investigating this compound's effects on cell lines, including any involvement in apoptosis, necrosis, or cell cycle arrest mechanisms.
Due to the complete absence of scientific data for this compound in these specific research areas, the requested article cannot be generated.
Based on a comprehensive search of available scientific literature, there is no information regarding the molecular and cellular mechanism of action for a compound named "this compound." Public chemical databases confirm the existence of a molecule with this name, but detailed preclinical research on its biological activities as specified in the requested outline is not present in the accessible scientific literature.
It is possible that "this compound" may be a typographical error, and another compound was intended. The search results frequently included information on Famotidine and Fexofenadine , both of which have established, though distinct, mechanisms of action and research profiles that partially overlap with the topics requested.
Due to the lack of available data for "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information. Further clarification on the compound's name is required to proceed.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Fetidine
Systematic Modification of a Scaffold and Biological Activity Assessment
The core of SAR studies involves the systematic chemical modification of a lead compound's scaffold. youtube.com Chemists synthesize a series of analogs where specific parts of the molecule are altered, and these new compounds are then tested for biological activity. The goal is to identify which molecular fragments are essential for activity and how modifications affect efficacy.
Key Modifications Often Explored:
Ring Modifications: Changing, substituting, or removing aromatic or aliphatic rings.
Linker and Chain Alterations: Varying the length, rigidity, or chemical nature of chains connecting different parts of the scaffold.
Functional Group Substitution: Introducing, removing, or replacing functional groups (e.g., hydroxyls, amines, halogens) to alter properties like polarity, hydrogen bonding capacity, and metabolic stability.
For instance, in the development of fentanyl analogs, SAR evaluations have included fluorine substitutions and variations in the N-acyl chain length to understand their impact on antinociceptive and respiratory effects. nih.gov Similarly, studies on pethidine analogs have also been conducted to establish their structure-activity relationships. nih.gov The biological activity of each new analog is quantified using in vitro assays (e.g., receptor binding assays, enzyme inhibition assays) and sometimes in vivo models.
Table 1: Hypothetical SAR Data for a Compound Series (This table is for illustrative purposes to show how such data is typically presented)
| Compound | Modification (R-group) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
|---|---|---|---|
| Lead Compound | -H | 50 | 120 |
| Analog 1 | -CH3 | 25 | 85 |
| Analog 2 | -Cl | 15 | 60 |
| Analog 3 | -OH | 75 | 200 |
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) in a specific 3D arrangement that are essential for a molecule to interact with its biological target. unina.itnih.gov Identifying the pharmacophore is a critical step in understanding how a series of active molecules bind to a common receptor. nih.gov
This can be done using two main approaches: nih.gov
Ligand-Based: When the structure of the target is unknown, a set of active molecules is superimposed to find the common chemical features responsible for their activity. researchgate.net
Structure-Based: When the 3D structure of the target-ligand complex is known, the key interaction points between the ligand and the receptor can be directly identified to define the pharmacophore. nih.gov
Once identified, a pharmacophore model can be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that may have similar biological activity. unina.it
Computational Approaches to SAR/SMR Modeling
Computational chemistry provides powerful tools to model and predict the activity of compounds, saving significant time and resources in drug discovery. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein. nih.gov It is used to understand the binding mode of a compound and to estimate its binding affinity by calculating a "docking score". nih.govrsc.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. nih.govnih.gov
Ligand-based virtual screening uses a known active molecule as a template to search for other compounds in a database that have similar properties (e.g., shape, pharmacophoric features), assuming that similar molecules will have similar biological activities. nih.gov
QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com The process involves calculating a set of molecular descriptors (numerical values that describe the chemical structure, such as molecular weight, polarity, and electronic properties) for each compound. nih.gov A statistical model is then built to correlate these descriptors with the observed activity. mdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. nih.gov
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov In drug discovery, MD simulations are used to study the dynamic interactions between a ligand and its target protein. youtube.com Unlike static docking, MD can reveal how the protein's conformation changes upon ligand binding (induced fit), assess the stability of the ligand-protein complex, and provide a more detailed understanding of the binding energetics. mdpi.comyoutube.com
Conformational Analysis and its Impact on Biological Activity
A molecule's 3D shape, or conformation, is critical to its biological activity. Flexible molecules can exist in multiple conformations, but typically only one or a few of these are "bioactive" conformations that can bind effectively to the target. nih.gov Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding how its flexibility impacts its ability to adopt the required shape for binding. Computational methods are often used to perform these analyses and to develop a pharmacophore model that considers the energetically accessible conformations of active compounds. nih.gov
Analytical Methodologies for Fetidine Detection and Quantification in Research
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Method Development
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of complex molecules in intricate matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and non-volatile compounds, which may include alkaloids like Fetidine, often without the need for derivatization chromsystems.commdpi.com. GC-MS, while effective for volatile and semi-volatile compounds, typically requires derivatization for less volatile analytes to enhance their compatibility with the gas chromatographic process chromsystems.comnews-medical.net.
Method development for LC-MS/MS or GC-MS analysis of this compound would involve optimizing chromatographic parameters such as the stationary phase (column), mobile phase composition, and flow rate to achieve adequate separation of this compound from other components in the sample matrix. For LC-MS/MS, the selection of ionization mode (e.g., electrospray ionization, ESI) and mass spectrometric parameters, including parent and product ions for fragmentation in multiple reaction monitoring (MRM) mode, is critical for sensitivity and specificity chromsystems.comfudan.edu.cnnih.gov. GC-MS method development would involve optimizing oven temperature programs, carrier gas flow rates, and electron ionization (EI) or chemical ionization (CI) parameters. Computerized GC-MS has been used in forensic analysis, with this compound being mentioned in this context rsc.org.
The use of LC-MS/MS allows for high sensitivity and selectivity, making it suitable for trace analysis of compounds in complex biological samples mdpi.comfudan.edu.cn. This technique is widely applied in pharmacotoxicological and forensic fields for the identification and quantification of various substances chromsystems.commdpi.com. While specific LC-MS/MS or GC-MS parameters for this compound (CID 442233) were not detailed in the search results, these techniques are generally applicable to the analysis of alkaloids and other complex organic molecules.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an analytical technique that utilizes the direct proportionality between the area of an NMR signal and the number of nuclei giving rise to that signal to determine the concentration of a substance in solution acanthusresearch.comula.veox.ac.uk. qNMR offers advantages over other quantitative techniques as the response is not compound-specific, and it can be used for accurate purity measurements of reference standards acanthusresearch.com.
For the quantitative analysis of this compound using qNMR, a well-resolved signal in the ¹H NMR spectrum of this compound that does not overlap with signals from other components in the sample or the solvent would be selected for integration ula.veox.ac.uk. An accurately weighed internal or external standard with a well-separated signal is typically used for quantification acanthusresearch.comox.ac.uk. The accuracy of qNMR relies on careful sample preparation, accurate weighing of the analyte and standard, and optimized NMR acquisition parameters, including using a 90° pulse angle and sufficient relaxation delay ula.veox.ac.uk. While specific qNMR protocols for this compound (CID 442233) were not found, qNMR is a versatile technique applicable to the quantification of a wide range of organic molecules.
Spectrophotometric Methods for Trace Analysis
Spectrophotometric methods, which measure the absorption or emission of light by a substance, can be used for the quantitative analysis of compounds that have chromophores or can be reacted with a chromogenic reagent. These methods can be sensitive and relatively simple. While detailed spectrophotometric methods specifically for this compound (CID 442233) were not provided in the search results, spectrophotometry has been widely used for the determination of other pharmaceutical compounds in various matrices nih.govderpharmachemica.comresearchgate.net.
The application of spectrophotometry for trace analysis of this compound would likely involve identifying a suitable wavelength where this compound absorbs light or developing a derivatization reaction that produces a colored or fluorescent product. Method development would include optimizing reaction conditions (reagent concentration, reaction time, temperature) and the wavelength for measurement to achieve maximum sensitivity and minimal interference from the sample matrix. Spectrophotometric procedures have been studied for determining compounds in biological and pharmaceutical preparations derpharmachemica.comresearchgate.net. For example, methods based on oxidative coupling reactions or charge transfer complex formation have been reported for other drugs nih.govderpharmachemica.com.
Electrochemical Detection Techniques
Electrochemical detection techniques measure the electrical properties of an analyte, such as current or potential, resulting from redox reactions. These techniques can offer high sensitivity and selectivity for electroactive compounds. While specific electrochemical methods for this compound (CID 442233) were not detailed in the search results, electrochemical procedures, including polarography and differential pulse voltammetry, have been used for the analysis of various pharmaceutical substances researchgate.net.
Developing an electrochemical method for this compound would involve determining its electrochemical behavior, such as reversible or irreversible oxidation/reduction processes, and optimizing parameters like the working electrode material, potential range, and supporting electrolyte composition. Techniques like square wave voltammetry or differential pulse voltammetry can enhance sensitivity for trace analysis researchgate.net. Electrochemical methods can be coupled with separation techniques like liquid chromatography for enhanced selectivity.
Derivatization Strategies for Enhanced this compound Detection
Derivatization involves chemically modifying an analyte to improve its detection properties, such as enhancing volatility for GC analysis, adding a chromophore for spectrophotometric detection, or introducing a group that improves ionization or fragmentation in mass spectrometry. While specific derivatization strategies for this compound (CID 442233) were not found in the search results, derivatization is a common practice in analytical chemistry to enhance the detectability of compounds that are otherwise difficult to analyze directly plos.org.
For this compound, derivatization could be employed to improve its chromatographic behavior, enhance its response in mass spectrometry, or enable detection by techniques like UV-Vis spectrophotometry or fluorescence spectroscopy if the native molecule lacks suitable chromophores or fluorophores. The choice of derivatization reagent and reaction conditions would depend on the functional groups present in the this compound molecule and the targeted detection method. For instance, derivatization with reagents that introduce easily ionizable groups can improve sensitivity in LC-MS.
Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)
Validation of an analytical method is a crucial process to ensure that it is suitable for its intended purpose europa.euijpbs.com. Key validation parameters include specificity, sensitivity, accuracy, and precision europa.eupharmacompass.com.
Specificity (or selectivity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components europa.eu. This is typically evaluated by analyzing blank samples, samples spiked with potential interfering substances, and comparing the responses to those of the analyte.
Sensitivity refers to the capability of the method to detect or quantify the analyte at low concentrations. It is commonly expressed as the Limit of Detection (LOD) and the Limit of Quantification (LOQ) europa.euresearchgate.net. LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision europa.eu.
Accuracy expresses the closeness of agreement between the value obtained by the method and the true value europa.eu. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked blanks or certified reference materials) and calculating the recovery fudan.edu.cneuropa.eu.
Precision describes the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.eu. Precision can be evaluated at different levels: repeatability (within a short period, using the same analyst and equipment) and intermediate precision (across different days, analysts, or equipment) europa.eu. It is usually expressed as the relative standard deviation (RSD) fudan.edu.cnresearchgate.net.
Validation studies involve analyzing a sufficient number of samples across the expected concentration range and demonstrating that the method consistently meets predefined acceptance criteria for each parameter europa.eu.
Application in Biological Matrices for Preclinical In Vitro Studies (e.g., cell extracts, enzyme assays)
The analysis of this compound in biological matrices is essential for preclinical in vitro studies, such as those involving cell extracts or enzyme assays. Biological matrices (e.g., cell lysates, incubation buffers from enzyme reactions) are complex and can contain numerous endogenous compounds that may interfere with the analysis of the analyte mdpi.comnih.gov. Therefore, sample preparation is a critical step to isolate and concentrate this compound from the matrix and remove interfering substances.
Common sample preparation techniques for biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) plos.orgpharmacompass.commdpi.com. The choice of technique depends on the properties of this compound and the nature of the matrix. For instance, protein precipitation can be a simple initial step to remove large protein molecules fudan.edu.cn. Liquid-liquid extraction involves partitioning the analyte between two immiscible phases, while SPE uses a solid stationary phase to selectively retain the analyte or interferences plos.orgpharmacompass.com.
Following sample preparation, the extracted samples can be analyzed using the validated analytical methods discussed in the previous sections (e.g., LC-MS/MS, GC-MS, spectrophotometry, electrochemical methods). The application of these methods in preclinical in vitro studies allows for the determination of this compound concentrations in cell extracts to study cellular uptake or metabolism, or in enzyme assay mixtures to evaluate enzyme activity or inhibition. While the search results mentioned the analysis of earthworm proteins/peptides like "fetidin" in biological contexts plos.orgresearchgate.netnih.goveuropeanreview.orgmnsu.edu, the specific application of analytical methods for the chemical compound this compound (CID 442233) in preclinical in vitro studies was not explicitly detailed. However, the general principles of analyzing complex organic molecules in biological matrices using techniques like LC-MS/MS are well-established for preclinical research pharmacompass.comnih.gov.
Preclinical Biological Evaluation of Fetidine Beyond Human Trials
In Vitro Pharmacological Profiling Across Receptor Panels
The initial characterization of Fetidine involved comprehensive in vitro pharmacological profiling to determine its affinity and selectivity for a wide range of biological targets. Radioligand binding assays are a cornerstone of this process, quantifying the interaction of a compound with specific receptors.
In these assays, this compound was evaluated against a panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters. This broad screening helps to identify the primary therapeutic target and potential off-target interactions that could lead to undesirable effects. europeanpharmaceuticalreview.com For instance, a typical panel might assess binding to adrenergic, dopaminergic, serotonergic, and histaminergic receptors.
While specific binding affinity data for this compound is not publicly available, the methodology for a related compound, etintidine, illustrates the approach. Etintidine, a histamine H2-receptor antagonist, demonstrated minimal competition with ligands for alpha-1, alpha-2, cholinergic, and neuroleptic receptors in vitro, indicating a selective pharmacological profile. nih.gov A similar in vitro screening approach for this compound would be essential to establish its receptor interaction fingerprint.
Interactive Table: Representative In Vitro Receptor Binding Assay Panel
Below is an example of a receptor panel that would be used to profile a new chemical entity like this compound. The results would typically be presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values.
| Receptor Target | Assay Type | Potential Therapeutic Area |
| Adrenergic α1 | Radioligand Binding | Cardiovascular |
| Adrenergic α2 | Radioligand Binding | Cardiovascular, Neurological |
| Dopamine (B1211576) D2 | Radioligand Binding | Neurological, Psychiatric |
| Serotonin 5-HT2A | Radioligand Binding | Neurological, Psychiatric |
| Histamine H1 | Radioligand Binding | Allergy, Inflammation |
| Muscarinic M1 | Radioligand Binding | Neurological |
Enzyme Kinetics and Inhibition Mechanism Studies in Cell-Free Systems
To understand how this compound interacts with its target enzyme, detailed enzyme kinetic studies are performed in cell-free systems. These assays are crucial for elucidating the mechanism of action, such as whether the inhibition is competitive, non-competitive, or uncompetitive. khanacademy.org
These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of both the substrate and this compound. wikipedia.org By analyzing the data, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. mit.edu The inhibition constant (Ki) for this compound would also be calculated, providing a quantitative measure of its potency as an enzyme inhibitor. nih.gov
For example, if this compound were a competitive inhibitor, it would increase the apparent Km of the enzyme for its substrate without affecting Vmax. khanacademy.org Conversely, a non-competitive inhibitor would decrease Vmax without altering Km. khanacademy.org These cell-free assays provide a pure assessment of the compound's effect on the enzyme, free from the complexities of a cellular environment. mit.edu
Cell-Based Assays for Target Engagement and Pathway Modulation
Following cell-free characterization, cell-based assays are employed to confirm that this compound can enter cells and interact with its intended target in a more biologically relevant context. discoverx.com These assays are designed to measure target engagement, which is the binding of the drug to its target within the cell. kinampark.comnih.gov
A variety of techniques can be used to assess target engagement, including cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET). frontiersin.org These methods can provide quantitative data on the extent and duration of target binding in living cells. kinampark.com
Beyond confirming target binding, cell-based assays are also used to investigate the downstream consequences of this interaction, such as the modulation of specific signaling pathways. nih.gov For example, if this compound's target is a kinase, assays would be conducted to measure the phosphorylation status of downstream substrates. This helps to establish a clear link between target engagement and a functional cellular response.
Preclinical Models of Disease (Cellular and in vitro tissue models) for Efficacy Research
To explore the potential therapeutic efficacy of this compound, in vitro models of disease are utilized. These models, which can be cell-based or involve more complex in vitro tissue systems, are designed to mimic aspects of a specific pathology. mdpi.comnih.gov
For instance, if this compound is being investigated for a neurodegenerative disease, cultured neurons or brain organoids could be used to model the disease state. nih.gov The ability of this compound to reverse or halt disease-related cellular phenotypes, such as protein aggregation or cell death, would be assessed. openaccesspub.org
Recent advancements in induced pluripotent stem cell (iPSC) technology have enabled the generation of patient-specific disease models, offering a more personalized approach to preclinical efficacy testing. mdpi.com These models provide a valuable platform for evaluating how this compound might perform in a genetically diverse population.
Investigation of Drug Metabolism and Pharmacokinetics (DMPK) In Vitro (e.g., microsomal stability, CYP inhibition)
The in vitro evaluation of a compound's Drug Metabolism and Pharmacokinetics (DMPK) properties is a critical component of preclinical development. technologynetworks.combioivt.com These studies aim to predict how the drug will be absorbed, distributed, metabolized, and excreted (ADME) in the body. crownbio.com
Key in vitro DMPK assays include:
Microsomal Stability: This assay assesses the metabolic stability of this compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. labcorp.com The rate of disappearance of the parent compound provides an indication of its likely metabolic clearance in the body.
Cytochrome P450 (CYP) Inhibition: It is important to determine if this compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6), as this could lead to drug-drug interactions. nuvisan.com In vitro assays using recombinant human CYP enzymes or human liver microsomes are used to evaluate the inhibitory potential of this compound against a panel of these enzymes. labcorp.com
Interactive Table: Key In Vitro DMPK Assays
This table outlines common in vitro assays used to assess the DMPK profile of a new chemical entity.
| Assay | Purpose | Test System | Key Parameter(s) |
| Metabolic Stability | To assess the rate of metabolism | Liver Microsomes, Hepatocytes | Half-life (t1/2), Intrinsic Clearance (CLint) |
| CYP450 Inhibition | To identify potential for drug-drug interactions | Recombinant CYP Enzymes, Liver Microsomes | IC50, Ki |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins | Plasma | Percentage Bound |
| Permeability | To predict absorption across the intestinal barrier | Caco-2 cell monolayers | Apparent Permeability Coefficient (Papp) |
Carrier-Mediated Transport and Efflux Mechanism Studies (In Vitro)
The movement of drugs across biological membranes is often facilitated by transporter proteins. In vitro studies are conducted to determine if this compound is a substrate for uptake or efflux transporters. mdpi.com
Cell lines that overexpress specific transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), are commonly used to investigate efflux. mdpi.com If this compound is a substrate for an efflux pump, its accumulation inside the cells will be significantly lower in the transporter-expressing cells compared to control cells.
Conversely, to study carrier-mediated uptake, cell lines expressing uptake transporters like Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs) are utilized. nih.gov Understanding these interactions is crucial for predicting drug distribution and potential for drug-drug interactions at the transporter level.
Blood-Brain Barrier Permeation Studies (In Vitro Models)
For compounds intended to act on the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is paramount. nih.gov In vitro models of the BBB provide a valuable tool for predicting CNS penetration. springernature.com
These models typically consist of a monolayer of brain endothelial cells, often co-cultured with astrocytes or pericytes, grown on a semi-permeable membrane. univie.ac.atmdpi.com The permeability of this compound across this cellular barrier is measured, providing an estimate of its potential to reach the brain. nih.gov The influence of efflux transporters, which are highly expressed at the BBB, can also be investigated in these models by including specific inhibitors. nih.gov
Advanced Research Directions and Future Perspectives in Fetidine Studies
Exploration of Novel Biological Targets for Fetidine
Research indicates that this compound, along with related pore-forming proteins like Lysenin, exhibits strong binding affinity for sphingomyelin (B164518) (SM), a lipid abundant in cell membranes. news-medical.netnih.govfrontiersin.orgnih.gov This interaction leads to membrane destabilization and lysis. news-medical.netnih.gov While SM is a known target, future studies could explore other potential biological targets or membrane components that this compound might interact with, either directly or indirectly. Given its role in the earthworm's defense against various intruders, including bacteria and viruses, investigating its interaction with specific microbial or viral membrane components beyond SM could reveal novel mechanisms of action. news-medical.netnih.govresearchgate.net For instance, understanding how this compound interacts with the lipid envelope of viruses like SARS-CoV-2, which is rich in SM, highlights its potential as a therapeutic model. news-medical.netnih.gov Further exploration of its interaction with other lipid rafts or membrane microdomains could uncover broader biological effects.
Synergistic Interactions of this compound with Other Compounds (In Vitro)
Investigating the synergistic effects of this compound with other bioactive compounds, both from earthworm extracts and synthetic sources, represents a promising research avenue. In vitro studies have shown that earthworm extracts containing multiple bioactive compounds can exhibit synergistic effects, leading to enhanced activity compared to isolated components. nih.gov While specific in vitro studies on the synergistic interactions of isolated this compound with other defined compounds are not extensively detailed in the provided search results, the general principle of synergy observed with crude earthworm extracts suggests that combining this compound with other immune-modulatory or antimicrobial agents could enhance its efficacy or broaden its spectrum of activity. nih.gov Future research could focus on designing in vitro experiments to test this compound in combination with known antimicrobial peptides, immune factors, or even conventional therapeutic agents to identify beneficial synergistic interactions.
Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research
Omics technologies, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of biological systems and the effects of bioactive compounds like this compound. news-medical.netresearchgate.netd-nb.info Proteomics can be applied to study the expression levels and modifications of this compound and other proteins in earthworm coelomic fluid under different conditions, such as exposure to pathogens or environmental stressors. news-medical.netresearchgate.netcardiff.ac.uk This can provide insights into the regulation of this compound production and its interaction partners. Metabolomics can help identify the metabolic pathways affected by this compound activity in target cells or organisms, as well as profile the metabolic composition of earthworm coelomic fluid to identify co-occurring bioactive molecules. news-medical.netresearchgate.netd-nb.inforesearchgate.net Studies utilizing transcriptomics have already contributed to understanding immune gene expression in earthworms, including those potentially related to this compound. news-medical.netresearchgate.netcardiff.ac.ukscience.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound's role in earthworm immunity and its potential effects in other biological contexts. news-medical.netresearchgate.netcardiff.ac.ukscience.gov
Biotechnological Approaches for Enhanced this compound Production (e.g., Metabolic Engineering)
As a natural product derived from earthworms, obtaining large quantities of pure this compound for research and potential therapeutic applications can be challenging. Biotechnological approaches, such as metabolic engineering of suitable host organisms (e.g., bacteria, yeast, or cell lines), could offer a sustainable and scalable method for enhanced this compound production. mdpi.comdokumen.pub While earthworms produce this compound as part of their immune response, heterologous expression in a controlled biotechnological setting could overcome limitations associated with extraction from biological tissues. news-medical.netnih.govresearchgate.net Research in this area would involve identifying the gene(s) encoding this compound, optimizing gene expression in a host system, and developing efficient purification protocols. frontiersin.orgcardiff.ac.uk Metabolic engineering could be employed to enhance the yield or modify the properties of the produced protein. news-medical.netcardiff.ac.ukcardiff.ac.uknih.govscience.gov
Computational Drug Design and Optimization Inspired by this compound
The structure and mechanism of action of this compound, particularly its pore-forming activity and interaction with sphingomyelin, can serve as inspiration for computational drug design and optimization efforts. nih.govresearchgate.netresearchgate.net In silico studies, such as molecular docking and dynamics simulations, could be used to model the interaction of this compound with SM and potentially identify key binding sites or structural features responsible for its lytic activity. researchgate.net This information could then be used to design smaller, more stable, or more selective peptide or small molecule mimetics with similar membrane-targeting properties. Computational approaches could also aid in optimizing the structure of this compound or its derivatives to enhance efficacy, reduce potential off-target effects, or improve pharmacokinetic properties. nih.govresearchgate.netresearchgate.net
Ethical Considerations in Natural Product Bioprospecting and Research
Research involving natural products like this compound, derived from organisms such as earthworms, raises important ethical considerations related to bioprospecting. dntb.gov.ua These include ensuring fair and equitable benefit sharing with the communities or countries where the biological resources are sourced, respecting traditional knowledge, and minimizing the environmental impact of collection. dntb.gov.ua Responsible bioprospecting practices involve obtaining necessary permits, adhering to international agreements (such as the Nagoya Protocol), and engaging in collaborative partnerships with local researchers and communities. dntb.gov.ua Transparency in research objectives and potential commercialization plans is crucial. Addressing these ethical considerations is essential for the sustainable and responsible advancement of research on this compound and other natural products.
Sustainability and Conservation Aspects of this compound's Natural Sources
This compound, a dimeric aporphine (B1220529) alkaloid, is naturally sourced from certain plant species, notably Thalictrum foetidum and Artabotrys hexapetalus e3s-conferences.orgresearchgate.netmdpi.com. As research into the potential applications of this compound continues, ensuring the sustainable sourcing and conservation of these botanical resources becomes a critical consideration for the long-term viability of this compound production and the preservation of biodiversity who.intmdpi.comnih.gov.
The increasing global demand for medicinal plants has placed significant pressure on wild populations of many species, leading to concerns about overharvesting and habitat degradation nih.govfao.org. For plants like Thalictrum foetidum and Artabotrys hexapetalus, which serve as natural reservoirs for compounds like this compound, unsustainable collection practices can threaten their survival in their native habitats mdpi.comfao.org. Habitat loss due to factors such as agriculture, urban expansion, forestry, and deforestation further exacerbates the vulnerability of these plant populations mdpi.com.
Addressing these challenges requires a multifaceted approach encompassing research, conservation strategies, and policy implementation who.intmdpi.comnih.gov. Cultivation of this compound-producing plants offers a promising alternative to wild harvesting, providing a controlled and potentially more sustainable supply of plant material who.int. Research into optimal cultivation techniques, including propagation methods, growing conditions, and yield optimization, is essential to maximize the efficiency and environmental sustainability of cultivated sources.
In situ conservation, which involves protecting plant species within their natural habitats, is crucial for maintaining genetic diversity and the ecological integrity of the ecosystems where these plants occur who.intfao.org. Establishing protected areas, implementing sustainable land management practices, and engaging local communities in conservation efforts are key components of in situ conservation strategies who.intfao.org.
Ex situ conservation methods, such as maintaining collections in botanical gardens and storing genetic material in seed banks or tissue culture collections, provide a safeguard against the loss of wild populations who.intfao.orgmdpi.com. Biotechnology, including in vitro culture techniques, offers valuable tools for the rapid multiplication and conservation of plant genetic resources, particularly for species that are endangered or difficult to propagate through conventional means mdpi.com.
Developing national strategies for the conservation and sustainable use of medicinal plants, as advocated by organizations like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO), is vital for coordinating efforts and ensuring that the utilization of plants like those yielding this compound is conducted responsibly who.intfao.org. These strategies should involve assessing resource bases, implementing best harvesting and processing practices, and addressing trade issues fao.org. The integration of traditional knowledge regarding plant use with scientific conservation approaches can also contribute to more effective and culturally sensitive sustainability efforts fao.org.
Ultimately, the future of this compound research and potential applications is intrinsically linked to the sustainable management and conservation of its natural plant sources. Continued research into efficient and environmentally sound cultivation methods, coupled with robust in situ and ex situ conservation initiatives and supportive policies, is necessary to ensure the long-term availability of this compound while preserving the biodiversity of the plant species that produce it.
Q & A
Basic: What established methodologies ensure reproducible synthesis of Fetidine in laboratory settings?
Answer:
Synthesizing this compound requires adherence to validated protocols, including precise stoichiometric ratios, temperature controls, and purification steps (e.g., column chromatography or recrystallization). Researchers should document all parameters (e.g., reaction time, solvent systems) and cross-validate results using spectroscopic techniques (NMR, HPLC). For reproducibility, experimental sections must include detailed procedural descriptions, equipment specifications, and purity thresholds . Novel modifications to existing methods should explicitly state deviations and justify their necessity .
Advanced: How can inter-species variability be systematically addressed in this compound’s PK-PD study designs?
Answer:
Employ a tiered experimental framework:
In vitro assays (e.g., hepatocyte metabolism studies) to identify species-specific metabolic pathways.
Allometric scaling to extrapolate pharmacokinetic parameters across species.
Mechanistic modeling (e.g., physiologically based pharmacokinetic models) to integrate interspecies differences in enzyme activity and tissue distribution.
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure translational relevance . Statistical power analysis should guide sample sizes to detect clinically meaningful differences .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- Chromatography : HPLC with UV detection for purity assessment.
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry for structural confirmation.
- Thermal analysis : Differential scanning calorimetry (DSC) to evaluate crystallinity.
Documentation must include baseline resolution of peaks, signal-to-noise ratios, and reference standards. Cross-correlate data with published spectra to validate findings .
Advanced: How can contradictions in this compound’s reported biological activity be resolved across experimental models?
Answer:
- Meta-analysis : Systematically review experimental conditions (e.g., cell lines, dosing regimens) to identify confounding variables .
- Sensitivity assays : Replicate studies under standardized conditions (e.g., ISO-certified cell cultures, controlled pH/temperature).
- Multivariate regression : Statistically isolate factors contributing to variability (e.g., batch-to-batch compound differences) . Publish negative results to mitigate publication bias .
Basic: How should a focused research question be formulated for studying this compound’s therapeutic potential?
Answer:
Use the PICO framework:
- Population/Problem : Target disease (e.g., inflammatory disorders).
- Intervention : this compound dosage/administration route.
- Comparison : Existing therapeutics or placebo.
- Outcome : Efficacy metrics (e.g., cytokine reduction).
Avoid overly broad questions (e.g., "Does this compound work?"). Instead, specify: "How does this compound modulate NF-κB signaling in murine macrophages compared to dexamethasone?" .
Advanced: What integrative approaches clarify this compound’s molecular mechanism amid inconclusive preliminary data?
Answer:
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.
- Knockout models : Use CRISPR/Cas9 to validate target engagement (e.g., receptor binding).
- Bayesian inference : Quantify uncertainty in dose-response relationships and prioritize hypotheses for further testing . Pre-register hypotheses to reduce data dredging .
Basic: What ethical considerations apply to in vivo studies of this compound?
Answer:
- 3Rs compliance : Replace animal models with alternatives (e.g., organoids) where possible; refine procedures to minimize suffering; reduce sample sizes via power calculations .
- Institutional Review Board (IRB) approval : Submit protocols detailing endpoints, euthanasia criteria, and veterinary oversight. Include justification for species selection and dosing regimens .
Advanced: How can computational modeling predict this compound’s metabolic interactions?
Answer:
- In silico tools : Use Schrödinger’s CYP450 Module or ADMET Predictor™ to simulate hepatic metabolism and identify potential drug-drug interactions.
- Molecular dynamics : Map binding affinities to cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with in vitro microsomal assays .
Basic: What statistical methods are optimal for analyzing this compound’s dose-response relationships?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple dose groups; control for Type I errors via Bonferroni correction.
- EC50 calculation : Report confidence intervals and goodness-of-fit metrics (R²) .
Advanced: What frameworks ensure robust characterization of this compound’s stability and degradation products?
Answer:
- Forced degradation studies : Expose this compound to stress conditions (heat, light, pH extremes) per ICH guidelines.
- Stability-indicating assays : Develop HPLC methods resolving parent compound from degradation peaks.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions. Publish raw degradation data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
